molecular formula C15H16BrN3O3S B2522060 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 1301980-28-8

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

Numéro de catalogue B2522060
Numéro CAS: 1301980-28-8
Poids moléculaire: 398.28
Clé InChI: HQWVFJOWRGNPEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea, also known as BISE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BISE is a urea-based compound that has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the inhibition of the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a crucial role in the survival of cancer cells by regulating the pH of the tumor microenvironment. This compound binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This decrease in pH leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been found to have a low binding affinity for human serum albumin, which reduces its potential for non-specific binding to proteins in the blood. This compound has also been shown to have a low potential for causing drug-drug interactions, making it a potential candidate for combination therapy with other anti-cancer drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea in lab experiments include its high potency and selectivity for cancer cells, low toxicity in normal cells and tissues, and low potential for causing drug-drug interactions. However, this compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, this compound has a short half-life, which limits its effectiveness in vivo.

Orientations Futures

There are many future directions for the research on 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea. One potential direction is the development of this compound analogs that have improved solubility and longer half-life. Another direction is the investigation of the potential use of this compound in combination therapy with other anti-cancer drugs. Additionally, the use of this compound in imaging techniques, such as positron emission tomography (PET), could provide valuable information on the activity of CAIX in tumors. The development of this compound-based nanoparticles could also lead to the targeted delivery of the compound to cancer cells. Overall, this compound has shown significant potential for use in cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.

Méthodes De Synthèse

The synthesis of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the reaction of 3-bromophenyl isocyanate with 4-sulfamoylphenylacetic acid in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, this compound. The synthesis of this compound has been reported in various scientific journals, and the compound has been synthesized using different methods.

Applications De Recherche Scientifique

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.

Propriétés

IUPAC Name

1-(3-bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVFJOWRGNPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.